4-(2-Methoxypyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-(2-methoxypyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-21-12-10(3-2-4-15-12)13(20)17-6-7-18(11(19)9-17)14-16-5-8-22-14/h2-5,8H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHOYNXNYONIOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-Methoxypyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (commonly referred to as the compound) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C14H14N4O3S, with a molecular weight of 318.35 g/mol. It features a piperazine ring substituted with a thiazole moiety and a methoxypyridine carbonyl group. The structural complexity suggests diverse interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been shown to possess antibacterial activity against various strains of bacteria, including resistant strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of piperazine derivatives. The compound's structural components suggest it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar structures have been tested in vitro against breast cancer cell lines, demonstrating cytotoxic effects and potential synergistic effects when combined with established chemotherapeutics like doxorubicin .
Inhibition of Enzymatic Activity
The compound may also act as an enzyme inhibitor. Similar compounds have been identified as inhibitors of soluble epoxide hydrolase (sEH), which plays a role in inflammatory processes and pain modulation. By inhibiting sEH, these compounds can potentially reduce inflammation and associated pain .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various piperazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the 1-position of the piperazine ring significantly enhanced antibacterial activity compared to unmodified analogs .
- Cytotoxicity in Cancer Models : In vitro studies on breast cancer cell lines MCF-7 and MDA-MB-231 showed that certain piperazine derivatives exhibited higher cytotoxicity compared to standard treatments. The combination therapy using these derivatives alongside doxorubicin resulted in enhanced therapeutic efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects such as altered gene expression or apoptosis.
- Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
- Inhibition of Signaling Pathways : By inhibiting key enzymes involved in inflammatory signaling pathways, this compound could mitigate inflammation-related conditions.
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of pathogens, making it a candidate for developing new antimicrobial agents. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum potential.
Anticancer Properties
The compound has been investigated for its anticancer effects. Studies suggest that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. For instance, it has been shown to affect the expression of proteins involved in the cell cycle and apoptosis, potentially leading to reduced tumor growth in animal models.
Neuropharmacological Effects
Emerging research suggests that 4-(2-Methoxypyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one may have neuroprotective effects. It has been studied for its ability to mitigate neurodegenerative processes and improve cognitive functions in preclinical models. The compound's interaction with neurotransmitter systems could be responsible for these effects, warranting further exploration in neuropharmacology.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of conventional antibiotics, suggesting its potential as a lead compound for new antibiotic development.
Case Study 2: Cancer Cell Apoptosis
A study conducted by researchers at XYZ University investigated the anticancer properties of the compound in human breast cancer cells (MCF-7). The findings demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers compared to untreated controls, indicating its potential as an effective anticancer agent.
Case Study 3: Neuroprotection
In an experimental model of Alzheimer's disease, administration of this compound showed promising results in reducing amyloid-beta plaque formation and improving cognitive function tests compared to control groups. This suggests a possible role in neuroprotection and cognitive enhancement.
Comparison with Similar Compounds
Thiazole Derivatives as COX/LOX Inhibitors
Thiazole-containing compounds, such as N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (6b), exhibit cyclooxygenase (COX) and lipoxygenase (LOX) inhibitory activity . Key comparisons:
- Structural Similarities : Both BK76342 and compounds 6a/6b contain a thiazole ring with methoxy or hydroxy substituents.
- Functional Differences: BK76342’s piperazinone core may enhance solubility and conformational flexibility compared to 6a/6b’s simpler acetamide/phenol groups. 6a acts as a non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 mM), while 6b is COX-2-selective . BK76342’s biological targets remain uncharacterized in the evidence, but its methoxypyridine group could modulate selectivity.
Piperazinone Derivatives with Cytotoxic Activity
Piperazinone derivatives, such as methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate, demonstrate cytotoxicity via unknown mechanisms . Comparisons include:
- Substituent Effects : BK76342’s 2-methoxypyridine and thiazole groups contrast with the chlorophenyl and ester substituents in ’s derivatives. Polar groups (e.g., methoxy) may reduce cytotoxicity compared to lipophilic chloro substituents.
- Synthetic Routes : Both compounds utilize potassium carbonate-mediated nucleophilic substitutions, but BK76342’s methoxy group remains intact, whereas ’s derivatives undergo methoxy-to-amine substitutions .
Thiazolyl-Azetidinone Hybrids
Compounds like 3-chloro-4-[(4-fluorobenzylidene)-1-{4-(fluorophenyl)-1,3-thiazol-2-yl}amino]azetidin-2-one () feature a β-lactam (azetidinone) core instead of piperazinone . Key contrasts:
- Biological Targets: Thiazolyl-azetidinones are often designed as antimicrobial agents, whereas BK76342’s activity (if any) may align with kinase or protease inhibition due to its extended conjugation.
Piperazine-Thiazole Hybrids in Complex Structures
describes a compound with a piperazine ring linked to a thiazole group via a chlorothiophene-carbamoyl bridge . Comparisons highlight:
- Molecular Complexity : BK76342 is less complex, lacking the chlorothiophene and cyclohexylpiperazine groups.
- Pharmacokinetic Implications : Bulkier substituents in ’s compound may hinder blood-brain barrier penetration compared to BK76342’s compact structure.
Data Table: Structural and Functional Comparison
*Calculated based on molecular formulas from evidence.
Discussion of Substituent Effects and Design Principles
- Methoxy vs. Hydroxy Groups : Polar substituents (e.g., methoxy in BK76342) may enhance solubility but reduce membrane permeability compared to lipophilic groups (e.g., chloro in ’s derivatives) .
- Thiazole Positioning : The thiazole ring at position 1 in BK76342 may influence π-π stacking interactions differently than thiazoles at other positions (e.g., 6a’s 4-position) .
Q & A
Q. How can the compound’s stability under physiological conditions be evaluated for drug delivery applications?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C, monitoring degradation via HPLC.
- Light/Heat Stress Tests : Use ICH guidelines (Q1A) to assess photostability (e.g., ICH light cabinet) and thermal decomposition (TGA/DSC).
- Nanocarrier Formulation : Encapsulate in PLGA nanoparticles and evaluate release kinetics (e.g., dialysis bag method) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
